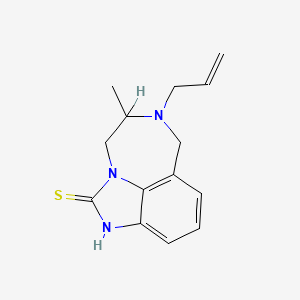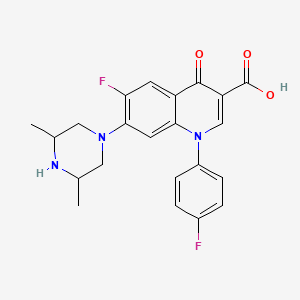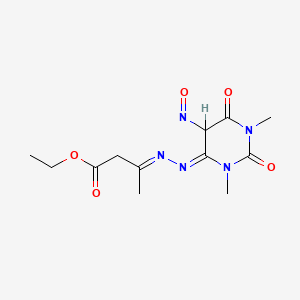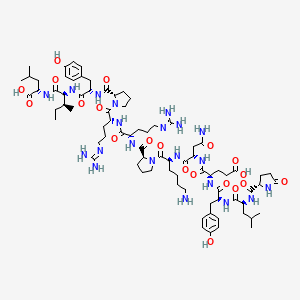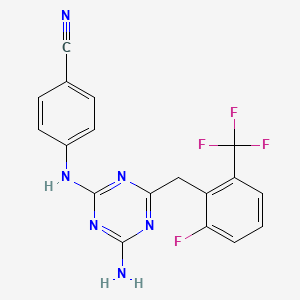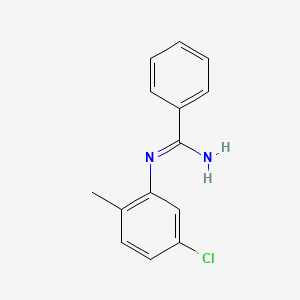
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is a chemical compound with the molecular formula C14H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenecarboximidamide group attached to a 5-chloro-2-methylphenyl moiety, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with benzonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-methylaniline and benzonitrile.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride).
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce amines.
科学研究应用
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- can be compared with other similar compounds such as:
Benzenecarboximidamide, N-(2-methylphenyl)-: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Benzenecarboximidamide, N-(5-bromo-2-methylphenyl)-: The presence of a bromine atom instead of chlorine can lead to different chemical properties and applications.
Benzenecarboximidamide, N-(5-chloro-2-ethylphenyl)-: The ethyl group may influence the compound’s solubility and reactivity.
The uniqueness of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
82635-73-2 |
|---|---|
分子式 |
C14H13ClN2 |
分子量 |
244.72 g/mol |
IUPAC 名称 |
N'-(5-chloro-2-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-7-8-12(15)9-13(10)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChI 键 |
LTGQGQUOWAAALE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


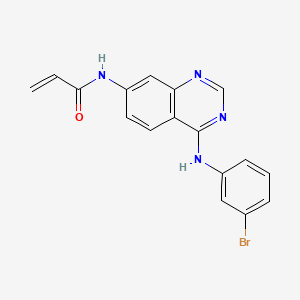



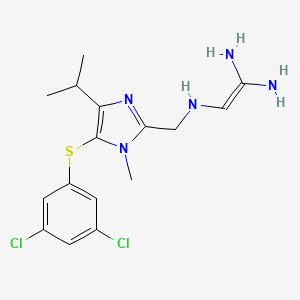
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)

